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molecular formula C9H9N3O2 B1631230 Ethyl imidazo[1,2-a]pyrazine-2-carboxylate CAS No. 77112-52-8

Ethyl imidazo[1,2-a]pyrazine-2-carboxylate

Cat. No. B1631230
M. Wt: 191.19 g/mol
InChI Key: SWABYVXORFBBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05028605

Procedure details

This derivative is obtained according to the technique described in Example 3, stage B, by reacting 2-aminopyrazine and ethyl bromopyruvate. Ethyl imidazo[1,2-a]pyrazine-2-carboxylate (m.p. 179° C., Yld=25%) is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.Br[CH2:9][C:10](=O)[C:11]([O:13][CH2:14][CH3:15])=[O:12]>>[N:1]1[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:9][N:3]2[CH:4]=[CH:5][N:6]=[CH:7][C:2]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CN=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(C(=O)OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This derivative is obtained

Outcomes

Product
Name
Type
product
Smiles
N=1C(=CN2C1C=NC=C2)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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